molecular formula C16H17N3O2 B4157604 3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione

Cat. No.: B4157604
M. Wt: 283.32 g/mol
InChI Key: ORVQOZPHRUJWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyrrolidinedione core, and a methylphenyl group. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a diketone, such as acetylacetone, under acidic conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, where a methylphenyl halide reacts with the pyrazole ring in the presence of a Lewis acid catalyst.

    Formation of the Pyrrolidinedione Core: The final step involves the cyclization of the intermediate compound to form the pyrrolidinedione core. This is typically achieved through a condensation reaction with a suitable dicarboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenyl-2,5-pyrrolidinedione: Similar structure but lacks the methyl group on the phenyl ring.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-chlorophenyl)-2,5-pyrrolidinedione: Similar structure but contains a chlorine atom instead of a methyl group on the phenyl ring.

    3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione: Similar structure but contains a methoxy group on the phenyl ring.

Uniqueness

The uniqueness of 3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione lies in its specific combination of functional groups and structural features. The presence of both the pyrazole ring and the pyrrolidinedione core, along with the methylphenyl group, imparts distinct chemical properties that differentiate it from similar compounds. These unique features contribute to its diverse range of applications and potential as a valuable research compound.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-10-4-6-13(7-5-10)18-15(20)9-14(16(18)21)19-12(3)8-11(2)17-19/h4-8,14H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVQOZPHRUJWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione
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3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione
Reactant of Route 6
3-(3,5-Dimethylpyrazolyl)-1-(4-methylphenyl)azolidine-2,5-dione

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